molecular formula C6H13NO2 B072779 6-aminohexanoic acid CAS No. 1319-82-0

6-aminohexanoic acid

Cat. No.: B072779
CAS No.: 1319-82-0
M. Wt: 131.17 g/mol
InChI Key: SLXKOJJOQWFEFD-UHFFFAOYSA-N
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Description

6-Aminohexanoic acid (6-AHA), also known as aminocaproic acid, is an ω-amino acid with a six-carbon aliphatic chain containing an amino group at one terminus and a carboxylic acid group at the other. Its hydrophobic and flexible structure enables diverse applications:

  • Clinical Use: As an antifibrinolytic agent, it inhibits plasminogen binding to fibrin, reducing fibrinolysis in surgical and trauma settings .
  • Industrial Use: A monomer in nylon-6 production and a linker in peptide synthesis .
  • Biochemical Applications: Stabilizes proteins like glucose-6-phosphate dehydrogenase (G6PD) and enhances transdermal drug delivery via ester derivatives .

This article compares 6-AHA with structurally or functionally analogous compounds, highlighting key differences in properties, mechanisms, and applications.

Preparation Methods

Acidic Hydrolysis and Salification

Hydrochloride Salt Formation

US20170036991A1 discloses an alternative route involving the formation of a hydrochloride salt (Form A). Caprolactam is treated with hydrochloric acid (HCl) under reflux, forming 6-aminohexanoic acid hydrochloride. This crystalline intermediate is isolated and subsequently neutralized with organic bases such as triethylamine .

Reaction Conditions:

  • Acid Concentration : 6M HCl ensures complete protonation.

  • Neutralization : Stoichiometric amounts of organic base (1.0–2.0 equivalents) yield the free acid .

Comparative Efficiency

While this method achieves purities ≥99.8%, it introduces challenges such as handling corrosive HCl and residual chloride content. In contrast, alkaline hydrolysis avoids halide contaminants, making it preferable for pharmaceutical-grade synthesis .

Recrystallization and Solvent-Anti-Solvent Techniques

Solvent Selection Criteria

Polar protic solvents (water, methanol) and anti-solvents (isopropanol, chloroform) are critical for purifying this compound. WO2020031201A1 demonstrates that dissolving the crude product in water (25–30°C) and adding isopropanol (1:3 w/v) at 65–70°C reduces dimer impurities from 0.12% to 0.02% .

Impact of Temperature Gradients

Gradual cooling (0.5°C/min) from 70°C to 25°C enhances crystal size uniformity, facilitating filtration and reducing solvent retention.

Comparative Analysis of Methodologies

Parameter Alkaline Hydrolysis Acidic Salification
Purity (HPLC) 99.98%99.8%
Yield 60–65%70–75%
Key Impurity Dimer (0.02%)Chloride (≤0.1%)
Solvent Consumption ModerateHigh
Scalability IndustrialPilot-scale

Recent Advances and Industrial Implications

Elimination of Catalysts

Modern processes omit Pd(OH)₂ catalysts previously required for hydrogenation, reducing costs by 30–40% .

Environmental Considerations

Isopropanol, a low-toxicity solvent, replaces toluene in azeotropic distillation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-aminohexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is this compound, which is the active form of aminocaproic acid .

Scientific Research Applications

Medical Applications

Antifibrinolytic Agent
6-AHA is primarily recognized for its role as an antifibrinolytic agent, inhibiting the breakdown of fibrin in blood clots. This property is crucial in managing conditions such as excessive bleeding during surgery or trauma. Studies have shown that EACA effectively inhibits plasminogen activation, thereby reducing clot lysis in clinical settings .

Case Study: Surgical Use
In a clinical trial involving patients undergoing cardiac surgery, the administration of EACA significantly reduced blood loss and the need for transfusions. The study reported a 30% reduction in postoperative bleeding compared to control groups .

Therapeutic Nanomedicine
Recent research has highlighted the potential of 6-AHA in the development of ceria nanoparticles (CeNPs) for therapeutic applications. These nanoparticles demonstrated strong antioxidative and anti-inflammatory effects, significantly reducing organ injuries and inflammation in systemic inflammatory response syndrome (SIRS) animal models .

Chemical Synthesis

Peptide Synthesis
6-AHA serves as a critical building block in the synthesis of modified peptides. Its hydrophobic nature allows it to act as a linker in peptide structures, enhancing bioavailability and stability against proteolysis. For instance, the incorporation of 6-AHA into peptide sequences has improved their pharmacological properties, making them more effective as therapeutic agents .

Case Study: Conotoxin Analog Development
In a study focused on conotoxin analogs, researchers replaced specific amino acids with 6-AHA to create a more potent analgesic compound. The modified peptide exhibited enhanced binding affinity to sodium channels, leading to improved pain relief outcomes in animal models .

Material Science

Nylon Production
6-AHA is extensively used in the production of nylon-6 and nylon-66 polyamides. The compound's ability to undergo polymerization reactions makes it essential for creating high-performance synthetic fibers utilized in textiles and engineering materials. The traditional method for synthesizing 6-AHA involves hydrolysis of ε-caprolactam under acidic or basic conditions .

Case Study: Environmental Sustainability
Recent advancements have introduced biotechnological methods for synthesizing 6-AHA from renewable resources like cyclohexane using engineered microbial strains. This approach not only enhances yield but also promotes environmentally friendly practices in industrial applications .

Summary of Applications

Application Area Details
MedicalAntifibrinolytic agent; reduces bleeding during surgeries; potential therapeutic nanomedicine
Chemical SynthesisPeptide synthesis; acts as a hydrophobic linker; enhances stability and bioavailability
Material ScienceKey component in nylon production; biotechnological synthesis from renewable resources

Mechanism of Action

6-aminohexanoic acid works by inhibiting plasminogen activators, which are responsible for the breakdown of fibrin. By binding to the kringle domain of plasminogen, aminocaproic acid prevents its activation to plasmin, thereby reducing fibrinolysis and promoting clot stability .

Comparison with Similar Compounds

Comparison with Lysine Analogs

Tranexamic Acid and Aminocaproic Acid

6-AHA shares antifibrinolytic properties with tranexamic acid (TXA), but structural differences dictate efficacy and toxicity:

Compound Structure KD (Plasminogen) Clinical Use Toxicity Source
6-Aminohexanoic Acid Linear ω-amino acid 5 mM (inhibition) Surgical bleeding Higher in peptide conjugates
Tranexamic Acid Cyclic lysine analog Lower affinity* Heavy menstrual bleeding Lower systemic toxicity

*TXA’s cyclic structure enhances binding to plasminogen’s lysine sites, offering higher potency at lower doses .

Comparison with Peptide Conjugates

Peptides incorporating 6-AHA exhibit context-dependent toxicity compared to analogs like DG9:

Peptide Arginine Configuration 6-AHA Residues Toxicity Efficacy Source
Older Peptides L-arginine Multiple High Moderate cell viability
DG9 D-arginine None Low Improved viability

DG9’s substitution of 6-AHA with D-arginine reduces cytotoxicity while retaining arginine content, highlighting 6-AHA’s role in toxicity when overused .

Comparison with Aliphatic Amino Acids

Chain length impacts biochemical utility, as seen in tRNA acylation efficiency:

Amino Acid Chain Length Ring Size During Charging Acylation Efficiency Source
5-Aminopentanoic Acid 5 5-membered Lower
This compound 6 6-membered Higher
7-Aminoheptanoic Acid 7 7-membered Highest

Longer chains (e.g., 6-AHA) form less kinetically favorable rings, improving tRNA charging efficiency .

Comparison in Polymer Chemistry

6-AHA and its derivatives serve distinct roles in polymer synthesis:

Compound Structure Role Polymer Application Source
ε-Caprolactam Cyclic amide Monomer Nylon-6 Fibers, plastics
This compound Linear ω-amino acid Polymer unit Polyamide Drug linkers
6-Oxohexanoic Acid Keto acid Intermediate Adipic acid Chemical synthesis

ε-Caprolactam polymerizes into nylon-6, releasing 6-AHA units during ring-opening .

Comparison in Enzyme Interactions

6-AHA modulates plasmin activity differently than penicillins:

Compound Mechanism Effect on Plasmin Interaction Site Source
Ampicillin Binds regulatory site 50% inhibition at 4.5 mM Non-active site
This compound Binds lysine sites Reverses ampicillin inhibition Lysine-binding site

6-AHA’s lysine-binding site interaction neutralizes penicillin-induced plasmin inhibition, underscoring its regulatory role .

Comparison in Drug Formulations

6-AHA derivatives enhance transdermal delivery compared to traditional enhancers:

Compound Structure Alkyl Chain Efficiency Notes Source
6-AHA alkyl esters C8–C12 esters Long-chain High Improved drug solubility
Oleic Acid Fatty acid Unsaturated Moderate Membrane fluidization N/A

6-AHA esters improve coating stability and reduce costs in formulations .

Biological Activity

6-aminohexanoic acid (Ahx) is an ω-amino acid with significant biological properties, primarily recognized for its role as an antifibrinolytic agent. This article explores its biological activity, mechanisms of action, applications in therapy, and recent research findings.

Chemical Structure and Properties

This compound is a synthetic derivative of lysine, characterized by its hydrophobic and flexible structure. It lacks an α-amino group, distinguishing it from standard amino acids. Its unique properties allow it to serve various functions in biological systems and chemical synthesis.

The primary biological activity of Ahx is its interference with the fibrinolytic system. It mimics lysine residues that bind to plasminogen (Plg) and plasmin (Plm), preventing these proteins from interacting with fibrinogen and fibrin, thus inhibiting clot breakdown. This mechanism is crucial in various therapeutic applications, particularly in managing bleeding disorders.

Key Mechanisms:

  • Competitive Inhibition : Ahx competes with lysine for binding sites on Plm/Plg, thereby reducing fibrinolysis .
  • Enhancement of Plasminogen Activation : Studies have shown that Ahx can enhance the activation of Glu-Plg by streptokinase and tissue plasminogen activator (t-PA), especially in the presence of sodium chloride .

Therapeutic Applications

  • Antifibrinolytic Therapy :
    • Used clinically to prevent excessive bleeding during surgeries or trauma.
    • Effective in conditions where fibrinolysis needs to be controlled, such as hemophilia or liver disease.
  • Peptide Synthesis :
    • Serves as a linker in the synthesis of modified peptides, enhancing their stability and bioavailability.
    • Used in the development of new drug candidates with improved pharmacological profiles .
  • Cancer Research :
    • Certain derivatives of Ahx have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and fibroblasts, suggesting potential applications in oncology .

Recent Research Findings

Recent studies have expanded our understanding of Ahx's biological activity:

  • Antibacterial Properties : While Ahx itself does not exhibit direct antibacterial activity, it has been used in conjunction with other compounds to enhance the efficacy of antimicrobial peptides .
  • Topoisomerase Inhibition : Some derivatives have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, indicating potential use in cancer therapies .
  • Corrosion Inhibition : A novel application involves using Ahx as a corrosion inhibitor for metals, showcasing its versatility beyond biological contexts .

Data Summary

The following table summarizes key findings from recent studies on this compound:

Study FocusFindingsReference
Antifibrinolytic ActivityInhibits plasminogen activation; enhances clot stability
Cytotoxic EffectsDerivatives exhibit cytotoxicity against MCF-7 and fibroblast cell lines
Peptide SynthesisUsed as a linker; improves bioavailability and stability of peptides
Topoisomerase II InhibitionCertain derivatives inhibit topoisomerase II action on supercoiled DNA
Corrosion InhibitionEffective as a corrosion inhibitor for low carbon steel

Case Study 1: Surgical Applications

A study involving patients undergoing cardiac surgery demonstrated that administering this compound significantly reduced blood loss compared to control groups. The mechanism was attributed to its competitive inhibition of plasminogen activation.

Case Study 2: Cancer Treatment

Research on modified Ahx derivatives revealed promising results in vitro against cancer cell lines. The compounds showed enhanced cytotoxicity compared to standard treatments, highlighting their potential as novel anticancer agents.

Q & A

Q. Basic: What are the standard laboratory synthesis methods for 6-aminohexanoic acid?

This compound is typically synthesized via acid hydrolysis of caprolactam. Optimal parameters include using 1.2 moles of hydrochloric acid per mole of caprolactam at elevated temperatures (e.g., 100–120°C) to achieve a yield of ~98%. This method ensures high purity for research applications .

Q. Basic: How does this compound enhance structural flexibility in peptide design?

The compound’s six-carbon hydrophobic chain introduces conformational flexibility without disrupting biological activity. This property is exploited in peptide engineering to improve binding kinetics or stability in drug candidates, as demonstrated in studies modifying plasminogen-binding peptides .

Q. Advanced: How can discrepancies in plasminogen binding constants for this compound be resolved?

Reported dissociation constants (e.g., 5 mM vs. 0.036 mM for EDP11) may arise from methodological differences. Immunochemical assays (e.g., competitive inhibition with ¹²⁵I-labeled plasminogen) should account for variables like pH, ionic strength, and ligand purity. Cross-validation using equilibrium dialysis or ultrafiltration is recommended .

Q. Advanced: What experimental parameters optimize this compound’s role in nanocrystal synthesis?

In shape-controlled metal oxide nanocrystal synthesis, concentrations of 0.031–0.915 M this compound are combined with pH adjustments (6–9) and temperatures of 180–220°C. Longer alkyl chain amino acids (e.g., 2-aminononanoic acid) may be substituted for tailored crystal morphologies .

Q. Advanced: Why do this compound derivatives exhibit stronger anti-fibrinolytic activity than the parent compound?

Derivatives with hydrophobic side chains (e.g., Midura-Nowaczek et al.’s α-amino acid analogs) inhibit plasmin’s amidolytic activity (IC₅₀ values < 1 mM), whereas this compound primarily blocks plasminogen-fibrin interactions. Structural modifications enhance binding to plasmin’s active site .

Q. Basic: What analytical techniques verify this compound purity in research?

  • Trace elemental analysis (BioUltra grade specifications) detects metal contaminants.
  • ¹H NMR monitors stability in aqueous phases, with signals at δ 1.4–1.6 ppm (methylene groups) and δ 3.1 ppm (amine proton).
  • Surface tension measurements confirm absence of aggregates at ≤10 mM concentrations .

Q. Advanced: How does this compound’s amphiphilicity influence aggregation in solution?

Despite its amphiphilic structure, surface tension experiments (e.g., Du Noüy ring method) show no aggregation below 10 mM in pH 7.8 PBS. This contrasts with derivatives like Q9, which form vesicles or micelles due to redox-responsive lactone groups .

Q. Basic: What is this compound’s role in condensation polymerization?

The compound self-polymerizes via its amine and carboxylic acid groups, forming nylon-6. Reaction conditions (e.g., 220–260°C under vacuum) eliminate water, driving polymerization. This contrasts with nylon-6,6, which requires diamine and diacid monomers .

Q. Advanced: How are immunochemical assays designed to study this compound-plasminogen interactions?

  • Competitive inhibition assays : Pre-incubate plasminogen with this compound before adding ¹²⁵I-labeled anti-EDP11 antibodies.
  • IC₅₀ determination : Compare inhibition curves of this compound vs. analogs (e.g., AMCA) to quantify binding affinity shifts .

Q. Advanced: What multi-enzyme cascades enable biosynthesis of this compound?

A two-step cascade converts 1,6-hexanediol to this compound:

Primary alcohol dehydrogenase (ADH) : Oxidizes 1,6-hexanediol to 6-oxohexanoic acid.

ω-transaminase : Transaminates the ketone group using L-alanine as an amine donor .

Properties

IUPAC Name

6-aminohexanoic acid
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InChI

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)
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InChI Key

SLXKOJJOQWFEFD-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)O)CCN
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Molecular Formula

C6H13NO2
Record name aminocaproic acid
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DSSTOX Substance ID

DTXSID0020070
Record name Aminocaproic acid
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Molecular Weight

131.17 g/mol
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Physical Description

Water or Solvent Wet Solid, White solid; [HSDB] White crystalline solid; [MSDSonline], Solid
Record name Hexanoic acid, 6-amino-
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Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 505.0 mg/mL at 25 °C
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Color/Form

FINE, WHITE, CRYSTALLINE POWDER, LEAVES FROM ETHER

CAS No.

60-32-2
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Melting Point

202-203 °C, 205 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-aminohexanoic acid
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6-aminohexanoic acid
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